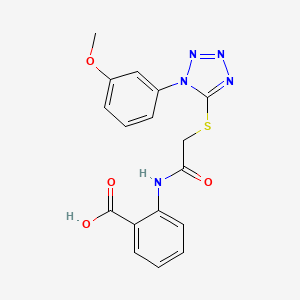![molecular formula C19H21N3O2S B2760900 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide CAS No. 941878-11-1](/img/structure/B2760900.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. In
Aplicaciones Científicas De Investigación
Thiazole Derivatives as GyrB Inhibitors
A study described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues, highlighting their potential as Mycobacterium tuberculosis GyrB inhibitors. This research underscores the significance of thiazole derivatives in developing novel antituberculosis agents. The promising compound in this series demonstrated activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, showcasing a multi-faceted approach to tackling tuberculosis without notable cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).
Antitumor Activities of Thiazole Derivatives
Another study explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, which were evaluated for their anti-tumor activities. Some compounds exhibited higher inhibitory effects against human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, than the reference drug doxorubicin. This indicates the potential of thiazole derivatives in cancer therapy, with molecular modeling of certain compounds showing maximum inhibitory effect (Mohareb et al., 2013).
COVID-19 Inhibitors
Research on the design, synthesis, and characterization of N-aminothiazole-hydrazineethyl-pyridines targeted the SARS-CoV-2 main protease, highlighting the role of thiazole and pyridine scaffolds in addressing viral infections. The compounds showed significant binding energy in molecular docking studies, suggesting their potential as COVID-19 inhibitors. This study provides a foundation for further in vitro and in vivo research on these compounds as part of the ongoing fight against COVID-19 (Alghamdi et al., 2023).
Fluorescence Properties and Anticancer Activity
Co(II) complexes of thiazole derivatives were synthesized and studied for their fluorescence properties and anticancer activity. These complexes demonstrated potential in in vitro cytotoxicity studies against human breast cancer cell lines. The research showcases the versatility of thiazole derivatives in developing diagnostic tools and therapeutic agents with specific applications in oncology (Vellaiswamy & Ramaswamy, 2017).
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-8-17(23)22(13-14-9-5-6-12-20-14)19-21-18-15(24-4-2)10-7-11-16(18)25-19/h5-7,9-12H,3-4,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQFNRKYSSLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)
![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)
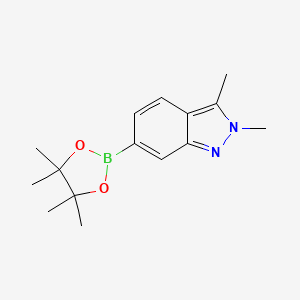
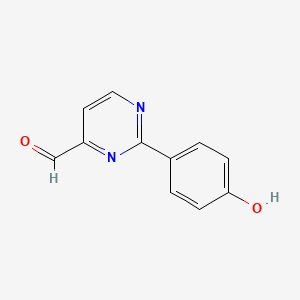
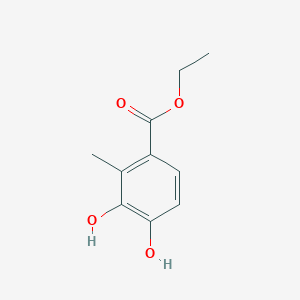
![3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2760825.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)
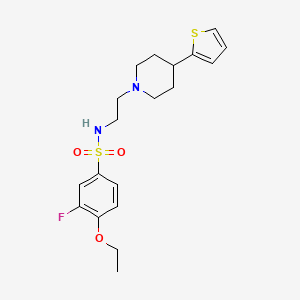
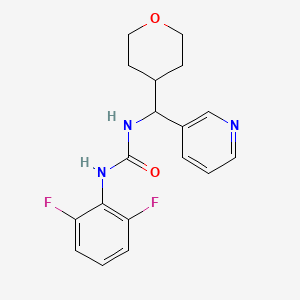
![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)
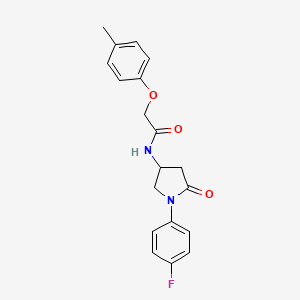
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
